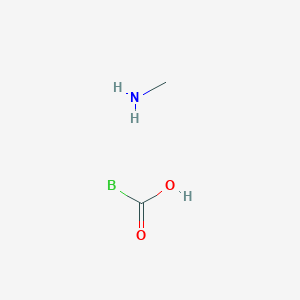
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is a complex chemical compound with a unique structure that combines borate and methanamine groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- typically involves the reaction of boric acid with methanamine and a carboxylate source under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydrides.
Scientific Research Applications
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including borate glasses and ceramics
Mechanism of Action
The mechanism of action of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Borate Esters: These compounds share the borate group but differ in their ester functional groups.
Methanamine Derivatives: Compounds with similar methanamine structures but different substituents.
Carboxylate Complexes: These compounds have carboxylate groups but differ in their overall structure and reactivity.
Uniqueness
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is unique due to its combination of borate, methanamine, and carboxylate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91993-57-6 |
|---|---|
Molecular Formula |
C2H6BNO2 |
Molecular Weight |
86.89 g/mol |
InChI |
InChI=1S/CHBO2.CH5N/c2-1(3)4;1-2/h(H,3,4);2H2,1H3 |
InChI Key |
HPTNPSUCBYGDAD-UHFFFAOYSA-N |
Canonical SMILES |
[B]C(=O)O.CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















